1-(4-methoxyphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one
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Overview
Description
The compound “1-(4-methoxyphenyl)-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups including a methoxyphenyl group, a pyrazolyl group, an azetidine ring, and a pyrrolidinone ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the methoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the pyrazolyl group could be formed via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The azetidine and pyrrolidinone rings would add rigidity to the structure, while the methoxyphenyl and pyrazolyl groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. For example, the methoxy group could be demethylated under acidic conditions, or the pyrrolidinone ring could be hydrolyzed to give a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carbonyl group and the nonpolar methoxy group could give it both hydrophilic and hydrophobic properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14-8-21-23(9-14)12-15-10-22(11-15)20(26)16-7-19(25)24(13-16)17-3-5-18(27-2)6-4-17/h3-6,8-9,15-16H,7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIIMUBDOKMNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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